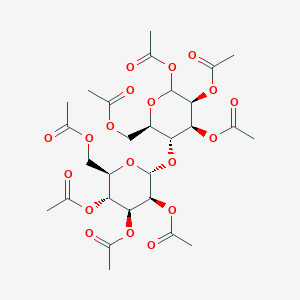

4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate is a complex carbohydrate derivative It is a peracetylated disaccharide, where both mannopyranose units are fully acetylated

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate typically involves the acetylation of mannopyranose units. The process begins with the protection of hydroxyl groups using acetyl groups. This is achieved by reacting mannopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Glycosylation: This compound can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with other sugars or aglycones.

Oxidation and Reduction: The hydroxyl groups, once deprotected, can undergo oxidation to form aldehydes or carboxylic acids, or reduction to form alcohols.

Common Reagents and Conditions

Hydrolysis: Acetic acid or sodium hydroxide.

Glycosylation: Lewis acids such as boron trifluoride or trimethylsilyl triflate.

Oxidation: Periodic acid or sodium periodate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Free mannopyranose units.

Glycosylation: Various oligosaccharides and glycosides.

Oxidation: Mannonic acid or mannoic acid.

Reduction: Mannitol or other sugar alcohols.

Aplicaciones Científicas De Investigación

4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate has several applications in scientific research:

Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.

Biology: Studied for its role in cell signaling and recognition processes.

Industry: Used in the production of biodegradable polymers and as a stabilizer in food products.

Mecanismo De Acción

The mechanism of action of 4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate involves its interaction with specific enzymes and receptors. The acetyl groups protect the hydroxyl groups, allowing the compound to participate in glycosylation reactions without premature hydrolysis. The compound can act as a glycosyl donor, forming glycosidic bonds with acceptor molecules. This process is facilitated by glycosyltransferase enzymes, which catalyze the transfer of the glycosyl group to the acceptor molecule.

Comparación Con Compuestos Similares

4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate can be compared with other peracetylated sugars such as:

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Similar in structure but with a bromide group instead of a mannopyranosyl group.

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl fluoride: Contains a fluoride group and is used in similar glycosylation reactions.

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride: Another peracetylated mannopyranose derivative with a fluoride group.

Actividad Biológica

4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose tetraacetate is a complex glycoside with significant biological activity. This article reviews the compound's properties, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

The compound is derived from mannose and is characterized by multiple acetyl groups that enhance its solubility and stability. The structural formula can be represented as:

This compound exhibits unique properties due to its acetylation, influencing its interaction with biological systems.

Antimicrobial Properties

Research has indicated that derivatives of mannopyranosides, including this compound, possess antimicrobial activity. A study demonstrated that certain C-mannosides effectively inhibit bacterial growth in vitro, suggesting potential as antibiotic-sparing agents in treating infections . The mechanism appears to involve interference with bacterial adhesion processes.

Immunomodulatory Effects

Mannopyranosides have been shown to modulate immune responses. For instance, compounds similar to this compound can enhance macrophage activation and promote cytokine production. This immunomodulatory effect could be beneficial in developing therapies for inflammatory diseases .

Antiviral Activity

Preliminary findings suggest that mannopyranosides may exhibit antiviral properties. A study highlighted the potential of C-mannosides in preventing viral infections by inhibiting viral entry into host cells. This mechanism is particularly relevant for respiratory viruses and could lead to new therapeutic strategies for viral infections .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy : In a controlled laboratory setting, various concentrations of this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth.

Concentration (mg/mL) Zone of Inhibition (mm) 0.5 10 1.0 15 2.0 20 - Immunomodulation Study : In vivo studies on mice showed that administration of mannopyranoside derivatives led to increased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-α), indicating an enhanced immune response.

- Antiviral Research : A recent investigation into the antiviral properties of C-mannosides demonstrated significant activity against influenza viruses in vitro. The study reported a reduction in viral titers by over 50% when treated with the compound at specified concentrations.

Propiedades

IUPAC Name |

[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27?,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-RYHUJPKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.